

Technical Guide: Solubility Profile and Handling of 2-Fluoro-5-iodopyrimidine

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Compound of Interest

Compound Name:	2-Fluoro-5-iodopyrimidine
CAS No.:	697300-79-1
Cat. No.:	B1442139

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Executive Summary

2-Fluoro-5-iodopyrimidine is a critical bifunctional heteroaromatic intermediate used extensively in medicinal chemistry for the synthesis of bioactive pyrimidine derivatives.^[1] Its structural duality—containing a highly reactive C2-fluorine atom (susceptible to S_NAr) and a C5-iodine atom (active in palladium-catalyzed cross-coupling)—demands precise solvent selection to optimize reaction kinetics and prevent side reactions such as hydrolysis.

This guide provides a comprehensive solubility landscape, distinguishing between experimental observations and predicted physicochemical behaviors, to support researchers in process development and lead optimization.

Physicochemical Profile

Understanding the intrinsic properties of **2-Fluoro-5-iodopyrimidine** is prerequisite to solvent selection. The compound exhibits moderate lipophilicity due to the halogenated pyrimidine core.

Property	Value	Technical Implication
CAS Number	697300-79-1	Unique identifier (distinct from pyridine analog).[2]
Molecular Formula	C ₄ H ₂ FN ₂	Electron-deficient aromatic core.
Molecular Weight	223.98 g/mol	Low molecular weight fragment.
Physical State	Solid (Crystalline)	Requires dissolution prior to flow/batch dosing.
LogP (Predicted)	~1.3	Moderately lipophilic; prefers organic media over aqueous.
H-Bond Donors	0	No protic hydrogens; aprotic solvents preferred.
H-Bond Acceptors	3	Pyrimidine nitrogens and fluorine interact with protic solvents.

Solubility Landscape

The solubility data below categorizes solvents based on their interaction with the pyrimidine core. Note: While specific quantitative saturation points (mg/mL) are batch-dependent, the following classifications are derived from standard synthetic protocols and physicochemical compatibility.

Primary Solvents (High Solubility)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) or reaction mixtures.

Solvent Class	Specific Solvents	Solubility Mechanism	Application
Polar Aprotic	DMSO (Dimethyl sulfoxide)DMF (Dimethylformamide)	Strong dipole-dipole interactions solubilize the polarizable iodine and electron-deficient ring.	Stock solutions, SNAr reactions, Cross-coupling.
Polar Aprotic	ACN (Acetonitrile)	Good solvation of the π -system without H-bonding interference.	HPLC mobile phases, Nucleophilic substitutions.
Chlorinated	DCM (Dichloromethane)Chloroform	Dispersion forces interaction with the iodine atom.	Work-up extraction, chromatography loading.[3]

Secondary Solvents (Moderate Solubility)

Use these solvents for dilutions, crystallization, or specific reaction conditions. Heating may be required for full dissolution.

Solvent Class	Specific Solvents	Notes
Alcohols	Methanol, Ethanol	Soluble, but potential for nucleophilic attack (solvolysis) at C2-F position under basic/heated conditions. Use with caution.
Esters	Ethyl Acetate	Moderate solubility; excellent for liquid-liquid extraction from aqueous layers.
Ethers	THF, 1,4-Dioxane	Good solubility; standard solvents for Suzuki-Miyaura couplings.

Poor Solvents (Insoluble/Sparingly Soluble)

These solvents act as anti-solvents for precipitation or purification.

- Water: Insoluble (Hydrophobic halogenation dominates).[4]
- Alkanes: Hexanes, Pentane, Heptane (Minimal interaction with the polar pyrimidine ring).

Experimental Protocols

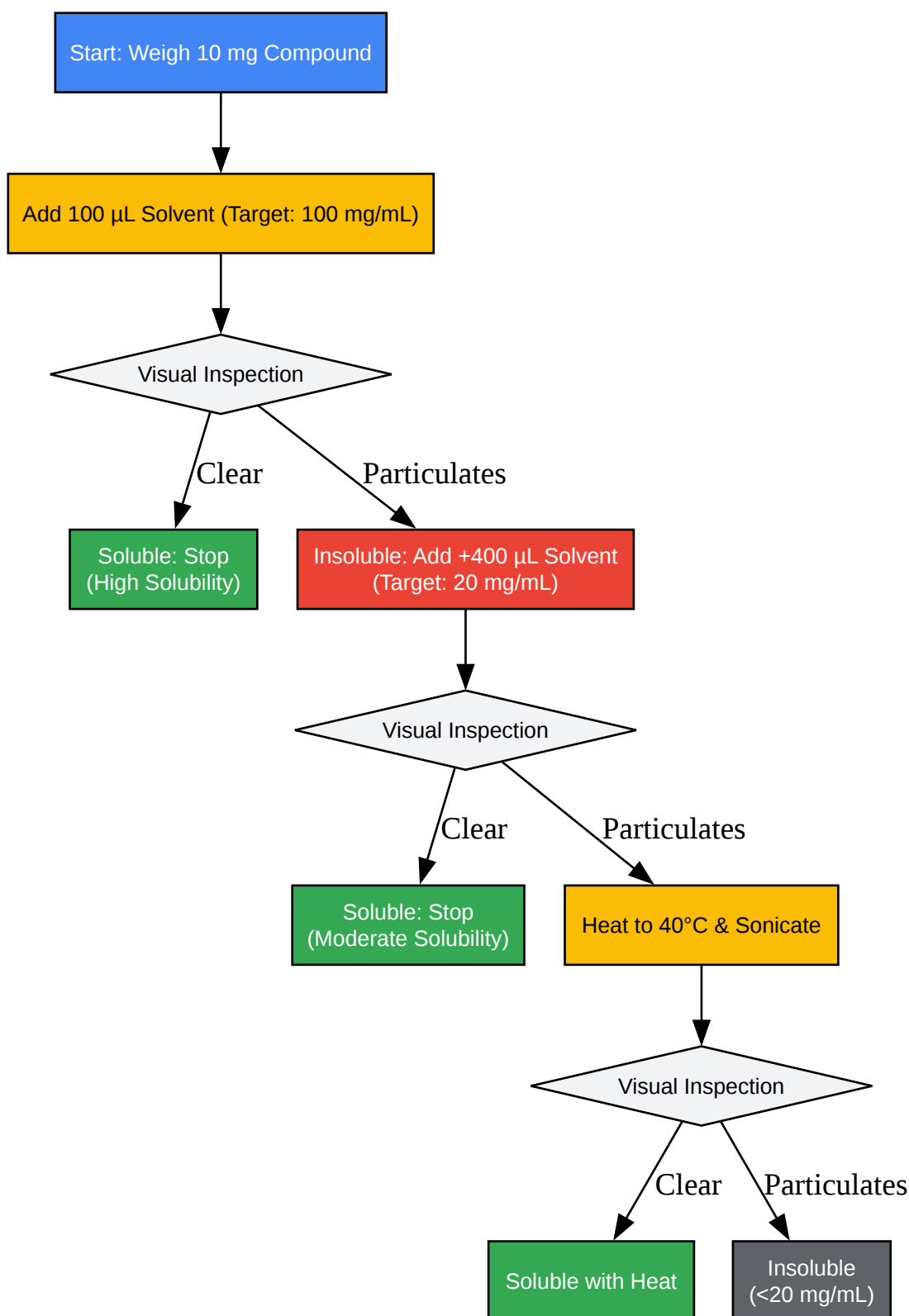
Protocol: Preparation of 100 mM Stock Solution in DMSO

Objective: Create a stable stock solution for biological assays or screening.

- Calculate Mass: For 10 mL of 100 mM solution, weigh 224.0 mg of **2-Fluoro-5-iodopyrimidine**.
- Solvent Addition: Add 8 mL of anhydrous DMSO (Grade: $\geq 99.9\%$) to the vial.
- Dissolution: Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at ambient temperature (25°C) for 2 minutes.
- Final Volume: Adjust volume to exactly 10 mL with DMSO.
- Storage: Aliquot into amber glass vials (light sensitive due to C-I bond) and store at -20°C.

Protocol: Solubility Screening Workflow

If specific saturation data is required for a new solvent system, follow this self-validating step-wise method.

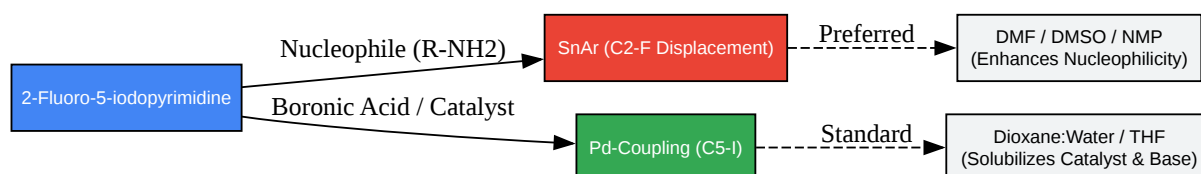


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Figure 1: Step-wise gravimetric solubility screening workflow.

Applications & Reaction Solvent Logic

The choice of solvent is dictated by the intended chemical transformation. The diagram below illustrates the decision logic for solvent selection based on reaction type.



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Figure 2: Solvent selection logic based on reaction pathway (Nucleophilic Aromatic Substitution vs. Cross-Coupling).

Case Study: Suzuki-Miyaura Coupling

- Challenge: The compound is hydrophobic, but the inorganic base (e.g., K_2CO_3) requires water.
- Solution: Use a binary solvent system such as 1,4-Dioxane/Water (4:1). The dioxane solubilizes the **2-Fluoro-5-iodopyrimidine**, while the water dissolves the base, creating an interfacial reaction zone.

Stability and Troubleshooting

- Hydrolysis Risk: Avoid storing in aqueous basic solutions. The C2-fluorine is labile and can hydrolyze to the 2-hydroxy derivative (5-iodouracil analog) over time.
- Photostability: The C-I bond is photosensitive. Solutions should be protected from light to prevent iodine homolysis and discoloration (yellowing).
- Precipitation: If precipitation occurs upon dilution into aqueous buffers (e.g., for biological assay), add a surfactant (0.05% Tween-20) or limit the final concentration to $<100 \mu\text{M}$.

References

- PubChem. (n.d.).^[2] **2-Fluoro-5-iodopyrimidine** Compound Summary (CID 53417056).^[2]^[5] National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

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